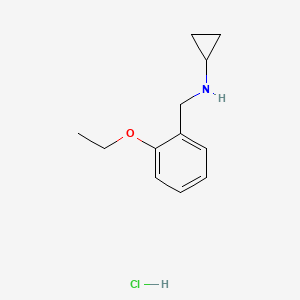

![molecular formula C12H18ClNO B3078329 N-[3-(Allyloxy)benzyl]ethanamine hydrochloride CAS No. 1050483-95-8](/img/structure/B3078329.png)

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride

Übersicht

Beschreibung

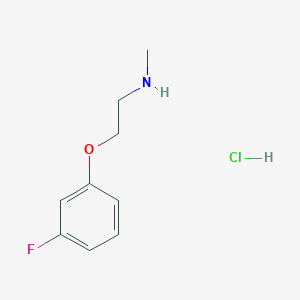

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride is a chemical compound with the CAS Number: 1050483-95-8 . It has a molecular weight of 227.73 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for N-[3-(Allyloxy)benzyl]ethanamine hydrochloride is 1S/C12H17NO.ClH/c1-3-8-14-12-7-5-6-11(9-12)10-13-4-2;/h3,5-7,9,13H,1,4,8,10H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 227.73 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Psychoactive Substance Analysis

Research has highlighted the identification and analysis of psychoactive substances, particularly N-benzyl-substituted phenethylamines (NBOMes), which are novel hallucinogenic designer drugs. These compounds have been studied for their potent serotonin-receptor activation and associated risks. For instance, a case of fatal intoxication due to the designer drug 25B-NBOMe, an N-benzyl phenethylamine derivative, has been documented, providing insights into clinical and pathophysiological findings related to its use (Yoshida et al., 2015).

Analytical Method Development

Another area of research involves the development of analytical methods for detecting and quantifying similar compounds in biological samples. For example, a high-performance liquid chromatography tandem mass spectrometry method was developed for the determination of 2CC-NBOMe and 25I-NBOMe in human serum, showcasing the application of analytical chemistry in clinical toxicology (Poklis et al., 2013).

Antiamoebic Activity

Some N-substituted ethanamine derivatives have been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica, demonstrating the potential pharmaceutical applications of these compounds. A series of chalcones possessing N-substituted ethanamine showed better activity than the standard drug metronidazole in some cases (Zaidi et al., 2015).

Synthesis and Characterization

Research also encompasses the synthesis and characterization of new compounds for various applications, including the development of novel synthetic routes for pharmaceuticals. For example, an efficient synthesis of the antiobesity drug lorcaserin hydrochloride was accomplished, illustrating the importance of innovative chemical synthesis techniques in drug development (Zhu et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-8-14-12-7-5-6-11(9-12)10-13-4-2;/h3,5-7,9,13H,1,4,8,10H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJUMROMNGSVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)OCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride | |

CAS RN |

1050483-95-8 | |

| Record name | Benzenemethanamine, N-ethyl-3-(2-propen-1-yloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050483-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B3078246.png)

![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)

![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078291.png)

![Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078317.png)

![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)

![[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078325.png)